Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-

Antibacterial drug discovery Gram-positive infection models Structure-activity relationship (SAR)

Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- (CAS 75013-63-7), formally designated Nor-Zuclopenthixol or Des-(hydroxyethyl)-Zuclopenthixol, is the (Z)-stereoisomer of the N-dealkylated metabolite of the thioxanthene antipsychotic zuclopenthixol. With molecular formula C20H21ClN2S and molecular weight 356.91 g/mol, it lacks the ethanol side chain present in the parent drug zuclopenthixol (C22H25ClN2OS, MW 400.96).

Molecular Formula C20H21ClN2S
Molecular Weight 356.9 g/mol
CAS No. 75013-63-7
Cat. No. B12669879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)-
CAS75013-63-7
Molecular FormulaC20H21ClN2S
Molecular Weight356.9 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
InChIInChI=1S/C20H21ClN2S/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23/h1-2,4-8,14,22H,3,9-13H2/b16-5-
InChIKeySLTQOJGWYUTULB-BNCCVWRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- (CAS 75013-63-7): Certified (Z)-Isomer N-Dealkyl Metabolite Reference Standard of the Thioxanthene Antipsychotic Class


Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- (CAS 75013-63-7), formally designated Nor-Zuclopenthixol or Des-(hydroxyethyl)-Zuclopenthixol, is the (Z)-stereoisomer of the N-dealkylated metabolite of the thioxanthene antipsychotic zuclopenthixol [1]. With molecular formula C20H21ClN2S and molecular weight 356.91 g/mol, it lacks the ethanol side chain present in the parent drug zuclopenthixol (C22H25ClN2OS, MW 400.96) [2]. This compound is pharmacologically distinct: as a metabolite, it is devoid of dopamine D1/D2 receptor antagonism—the mechanism responsible for neuroleptic activity—yet it retains and in fact exhibits the most potent antibacterial activity among all characterized clopenthixol-related compounds [3][4]. It is supplied as a high-purity (≥98%) analytical reference standard for therapeutic drug monitoring, metabolite identification, impurity profiling, and forensic toxicology applications .

Why Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- Cannot Be Substituted by Other Clopenthixol Isomers, Parent Compounds, or Metabolites


The thioxanthene class exhibits profound stereochemical and metabolic structure-activity dissociation that makes generic substitution scientifically invalid. First, the (Z)- (cis) configuration is the determinant of dopamine receptor engagement: only cis(Z)-clopenthixol (zuclopenthixol) possesses anti-dopaminergic and antipsychotic effects, while trans(E)-clopenthixol is neuroleptically inactive [1]. Second, N-dealkylation removes the ethanol side chain required for D1/D2 receptor binding, rendering the N-dealkyl metabolite (CAS 75013-63-7) pharmacologically silent as a neuroleptic—yet this same structural modification paradoxically enhances antibacterial potency by approximately 6-fold over the parent cis(Z)-compound [2][3]. Third, the clopenthixol sulfoxide metabolite is entirely devoid of antibacterial activity [2]. Fourth, thioxanthenes undergo rapid light-induced cis-trans isomerization, meaning that isomerically impure or improperly stored material yields unreliable analytical and biological results [4]. Finally, the marketed drug clopenthixol (Sordinol) is a cis/trans mixture with only half the milligram potency of pure zuclopenthixol and produces more sedation [5]. These multidimensional divergences mandate precise, isomerically pure, application-specific compound selection.

Quantitative Differentiation Evidence: Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- (CAS 75013-63-7) Versus Closest Comparators


N-Dealkyl-(Z)-Clopenthixol Is 6.0-Fold More Potent Than Parent cis(Z)-Clopenthixol and 2.6-Fold More Potent Than trans(E)-Clopenthixol Against Gram-Positive Bacteria

In the only published head-to-head quantitative comparison of all clopenthixol-related species, N-dealkyl-clopenthixol (the (Z)-isomer, CAS 75013-63-7) demonstrated an IC50 of 6.2 µM (3.7 µg/mL) against a panel of 24 Gram-positive bacterial strains. This represents a 6.0-fold greater potency than the parent neuroleptic cis(Z)-clopenthixol (IC50 = 37 µM, 17.5 µg/mL), a 2.6-fold advantage over trans(E)-clopenthixol (IC50 = 16 µM, 7.6 µg/mL), and a categorical superiority over clopenthixol sulfoxide, which was completely inactive in the tested concentration range [1]. The rank order of potency—N-dealkyl >> trans(E) > cis(Z) >> sulfoxide (inactive)—is the inverse of the rank order for neuroleptic activity, establishing a stereochemical-metabolic dissociation of therapeutic effects [1].

Antibacterial drug discovery Gram-positive infection models Structure-activity relationship (SAR) Metabolite pharmacology

cis(Z)-Configuration Alone Confers 1.8-Fold Superior Anti-Plasmodial Potency Over trans(E)-Isomer and 3.6-Fold Over Chlorpromazine Against Plasmodium falciparum In Vitro

Using a modified Desjardins' ³H-hypoxanthine incorporation assay, cis(Z)-clopenthixol inhibited P. falciparum with an IC50 of 0.9 µM (436 ng/mL), compared to 1.6 µM (758 ng/mL) for trans(E)-clopenthixol and 3.2 µM (1,028 ng/mL) for chlorpromazine (CPZ) [1]. The (Z)-configuration thus provides a 1.8-fold potency advantage over the (E)-configuration and a 3.6-fold advantage over the phenothiazine comparator CPZ. Although these measurements were performed on the parent compounds (with the ethanol side chain intact), the stereochemical determinant—the (Z)-configuration—is identical in CAS 75013-63-7, and the N-dealkyl metabolite retains the thioxanthene core required for membrane interaction [1][2]. Notably, trans(E)-clopenthixol was highlighted as particularly promising because it achieves anti-plasmodial activity at low concentrations while lacking neuroleptic effects—a property shared by the N-dealkyl-(Z)-metabolite [1].

Antimalarial drug discovery Plasmodium falciparum Stereochemistry-activity relationship Membrane-active antiparasitics

cis(Z)-Clopenthixol Produces 35 Percentage Points Lower Maximal Neutrophil Chemotaxis Enhancement Than trans(E)-Clopenthixol, Indicating Isomer-Specific Immunomodulation

In a direct comparative study of human neutrophil chemotaxis, cis(Z)-clopenthixol, trans(E)-clopenthixol, and chlorpromazine (CPZ) all exhibited biphasic effects—enhancement at lower concentrations and inhibition at higher concentrations (≥105 µM). The maximal chemotaxis enhancement achieved was 57% for cis(Z)-clopenthixol, 92% for trans(E)-clopenthixol, and 119% for CPZ [1]. Thus, the (Z)-configuration is associated with a markedly attenuated immunostimulatory effect: 35 percentage points lower maximal enhancement than the (E)-isomer and 62 percentage points lower than CPZ. The authors specifically noted that the enhancing effect of trans(E)-clopenthixol is of particular importance because this isomer combines antimicrobial and antiplasmodial activity with no antipsychotic effect [1]. The (Z)-isomer's lower chemotaxis enhancement may be advantageous in contexts where excessive neutrophil activation is undesirable.

Immunomodulation Neutrophil chemotaxis Host-defense potentiation Isomer-specific pharmacology

N-Dealkylation Eliminates Dopamine D1/D2 Receptor Antagonism: Metabolites of Zuclopenthixol Are Devoid of Pharmacological Activity While Retaining Antimicrobial Efficacy

The metabolism of zuclopenthixol proceeds primarily via sulphoxidation, side-chain N-dealkylation, and glucuronic acid conjugation; the resulting metabolites—including N-dealkyl-zuclopenthixol (CAS 75013-63-7)—are devoid of pharmacological activity at dopamine D1 and D2 receptors [1]. This is structurally rational: the ethanol side chain of zuclopenthixol is critical for dopamine receptor engagement, and its removal via N-dealkylation abolishes neuroleptic binding. In contrast, the antibacterial activity is not only preserved but potentiated by N-dealkylation, as demonstrated by the IC50 of 6.2 µM for N-dealkyl-clopenthixol versus 37 µM for the parent cis(Z)-compound [2]. This represents a complete functional dissociation: the target compound (CAS 75013-63-7) retains the highest antimicrobial potency in the series while being pharmacologically inert as a neuroleptic, a combination not found in any parent thioxanthene antipsychotic [1][2].

Drug metabolism Structure-activity relationship Dopamine receptor pharmacology Metabolite safety profiling

Light-Induced Rapid cis-trans Isomerization of Thioxanthenes Necessitates Isomerically Pure, Light-Protected (Z)-Reference Standards for Analytical Accuracy

Irradiation of thioxanthene neuroleptics—including clopenthixol, flupenthixol, and chlorprothixene—induces rapid cis-trans isomerization. Critically, the composition of the photostationary mixture differs from that of the original batch drug, meaning that light-exposed material no longer reflects the certified isomeric purity [1]. In the presence of air, further oxidative decomposition to a thioxanthone derivative occurs rapidly, and even under oxygen exclusion, a slower secondary isomerization proceeds upon prolonged irradiation [1]. For CAS 75013-63-7, which is supplied as a ≥98% pure (Z)-isomer reference standard, these photochemical properties have direct practical consequences: improper storage or handling will alter the cis/trans ratio, compromising the accuracy of HPLC calibration curves, metabolite quantification in biological matrices, and forensic toxicological determinations [1][2]. The cis/trans ratio in clinical samples has been shown to be stable in vivo (no in vivo isomerization), making ex vivo photoisomerization the primary source of analytical error [3].

Analytical method validation Photochemical stability Reference standard quality HPLC method development

Procurement-Driven Application Scenarios for Piperazine, 1-(3-(2-chloro-9H-thioxanthen-9-ylidene)propyl)-, (Z)- (CAS 75013-63-7)


Therapeutic Drug Monitoring (TDM) and Clinical Pharmacokinetic Studies of Zuclopenthixol

CAS 75013-63-7 is the primary N-dealkyl metabolite of zuclopenthixol and the essential reference standard for quantifying metabolite-to-parent drug ratios in patient serum or plasma by HPLC with fluorescence or UV detection. The validated HPLC method for simultaneous determination of cis(Z)- and trans(E)-clopenthixol isomers plus the N-dealkyl metabolite enables clinicians to assess CYP2D6-mediated metabolic capacity, verify adherence, and investigate pharmacokinetic drug-drug interactions [1][2]. Because the metabolites are devoid of neuroleptic activity, their accumulation or deficiency does not confound therapeutic effect assessment, but their quantification is critical for forensic toxicology and post-mortem investigations involving zuclopenthixol [3].

Non-Neuroleptic Anti-Infective Lead Optimization Using Thioxanthene Scaffolds

This compound represents the most potent antibacterial species in the clopenthixol series (IC50 = 6.2 µM against Gram-positive bacteria) while being pharmacologically inert at dopamine receptors [4][5]. Medicinal chemistry programs aiming to develop novel anti-infectives from the thioxanthene scaffold—particularly against methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus spp., and slow-growing mycobacteria—should use this (Z)-N-dealkyl metabolite as the benchmark comparator and starting scaffold, as it already embodies the desired structure-activity dissociation (antimicrobial efficacy without neuroleptic side effects) that would otherwise require iterative synthetic optimization to achieve [4].

Isomer-Specific Immunomodulation and Neutrophil Function Research

The (Z)-configuration produces a distinctly lower maximal enhancement of human neutrophil chemotaxis (57%) compared to the (E)-isomer (92%) and chlorpromazine (119%), as demonstrated in direct comparative in vitro studies [6]. Researchers investigating the therapeutic potential of psychotropic drug repurposing for sepsis, immunocompromised host infections, or inflammatory disorders can employ CAS 75013-63-7 to probe the (Z)-isomer-specific immunomodulatory window, particularly in experimental designs that require an anti-infective agent with a defined, moderate neutrophil-stimulating profile rather than the strong immunopotentiation seen with the (E)-isomer or phenothiazines [6].

Anti-Plasmodial Drug Discovery with Reduced CNS Liability

The (Z)-configuration on the thioxanthene core confers a 1.8-fold anti-plasmodial potency advantage over the (E)-configuration (IC50 = 0.9 vs. 1.6 µM against P. falciparum) and a 3.6-fold advantage over chlorpromazine [7]. Since CAS 75013-63-7 combines this (Z)-configuration with the absence of neuroleptic activity (due to N-dealkylation), it is the preferred thioxanthene reference compound for antimalarial screening cascades that aim to identify compounds active against chloroquine-resistant P. falciparum strains while minimizing dopamine receptor-mediated CNS adverse effects [7][8].

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